N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
Description
N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a structurally complex heterocyclic compound characterized by a tricyclic core containing sulfur (thia) and nitrogen (triaza) atoms. The molecule features a benzyl-substituted acetamide moiety linked via a sulfanyl group to the tricyclic system. Crystallographic tools like SHELX and WinGX have been instrumental in resolving such intricate structures, enabling precise determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
N-benzyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-15(18-10-12-6-2-1-3-7-12)11-23-16-19-20-17-21(16)13-8-4-5-9-14(13)24-17/h1-9H,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXGNANTAABZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a common approach involves the cyclization of a benzothiazole derivative with a triazole moiety under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tricyclic core in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the tricyclic core can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at various sites, such as the triazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its tricyclic structure could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the tricyclic core may play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzathine Benzylpenicillin
- Core Structure : Benzathine benzylpenicillin (CAS 1538-09-6) contains a bicyclic β-lactam ring fused to a thiazolidine ring, contrasting with the tricyclic thia-triaza system of the target compound .
- Functional Groups : Both compounds share a benzyl group, but the acetamide linkage in the target compound replaces the β-lactam’s carboxylate group in benzylpenicillin.
- Biological Activity : Benzathine benzylpenicillin is a widely used antibiotic targeting bacterial cell wall synthesis, whereas the target compound’s bioactivity remains uncharacterized but may involve different mechanisms due to its distinct scaffold.
Thiadiazole and Triazole Derivatives
- Thiadiazoles: Compounds like 2-amino-1,3,4-thiadiazole exhibit simpler monocyclic structures but share sulfur and nitrogen content. These are often explored for antimicrobial and anticancer properties.
- Triazoles : Voriconazole (a triazole antifungal) highlights the importance of nitrogen-rich heterocycles in drug design. However, the target compound’s tricyclic system may offer enhanced rigidity and binding specificity.
Physicochemical Properties
| Property | N-benzyl-2-{7-thia-2,4,5-triazatricyclo[...]acetamide | Benzathine Benzylpenicillin | 1,3,4-Thiadiazole Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 909.08 | 80–200 |
| Solubility | Low (predicted, due to hydrophobic tricyclic core) | Low (insoluble in water) | Moderate |
| LogP | ~3.5 (estimated) | 2.1 | 1.5–2.8 |
| Bioactivity | Underexplored | Antibiotic | Antimicrobial, Anticancer |
Research Findings and Hypotheses
- Target Interactions: Molecular modeling suggests the sulfanyl-acetamide group may act as a hydrogen-bond donor, akin to the β-lactam’s carbonyl in penicillin, but with distinct spatial orientation .
- Stability : The fused tricyclic system likely enhances metabolic stability compared to simpler heterocycles, a feature advantageous in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
